molecular formula C9H13ClN2O2 B7828148 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride

3-(4-Hydrazinylphenyl)propanoic acid hydrochloride

Cat. No.: B7828148
M. Wt: 216.66 g/mol
InChI Key: CFNMSLIVIZVNFL-UHFFFAOYSA-N
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Description

3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride typically involves the reaction of 4-hydrazinylbenzene with propanoic acid chloride in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield amines and other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of esters, amides, and other functionalized derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of reaction mechanisms.

  • Biology: The compound is employed in biochemical assays and the study of enzyme inhibitors.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-Hydrazinylphenyl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating biological processes and signaling pathways. Its precise mechanism of action may vary depending on the specific application and context in which it is used.

Comparison with Similar Compounds

3-(4-Hydrazinylphenyl)propanoic acid hydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 3-(4-Hydrazinylphenyl)oxazolidin-2-one: This compound shares a similar hydrazinylphenyl group but has a different functional group, leading to different reactivity and applications.

  • (3-Hydrazinylphenyl)hydrazine: Another compound with a hydrazinylphenyl group, but with different chemical properties and uses.

These compounds, while similar in some aspects, have distinct differences that make each suitable for specific applications and research purposes.

Properties

IUPAC Name

3-(4-hydrazinylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-11-8-4-1-7(2-5-8)3-6-9(12)13;/h1-2,4-5,11H,3,6,10H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNMSLIVIZVNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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